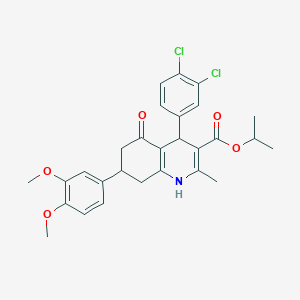
N-benzyl-2-(4-chlorophenyl)-N-methylquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-(4-chlorophenyl)-N-methylquinazolin-4-amine: is a synthetic organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a methyl group attached to the quinazoline core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(4-chlorophenyl)-N-methylquinazolin-4-amine typically involves multi-step organic reactions. One common method includes:
Starting Materials: Benzylamine, 4-chlorobenzaldehyde, and 2-aminobenzonitrile.
Step 1: Condensation of benzylamine with 4-chlorobenzaldehyde to form N-benzyl-4-chlorobenzylamine.
Step 2: Cyclization of N-benzyl-4-chlorobenzylamine with 2-aminobenzonitrile under acidic conditions to form the quinazoline ring.
Step 3: Methylation of the resulting quinazoline derivative using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.
Major Products:
- Oxidation products include benzyl alcohol and benzaldehyde derivatives.
- Reduction products include dihydroquinazoline derivatives.
- Substitution products vary depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an inhibitor of certain enzymes, such as tyrosine kinases.
- Explored for its antimicrobial and antifungal properties.
Medicine:
- Potential applications in the development of anticancer agents due to its ability to inhibit cell proliferation.
- Studied for its role in modulating biological pathways involved in inflammation and immune response.
Industry:
- Utilized in the synthesis of dyes and pigments.
- Potential use in the development of novel materials with specific electronic properties.
作用機序
The mechanism of action of N-benzyl-2-(4-chlorophenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways involved in cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth.
類似化合物との比較
- N-benzyl-2-(4-chlorophenyl)methylquinazolin-4-amine
- N-benzyl-2-[(4-chlorophenyl)amino]-2-oxoethanaminium
- N-benzyl-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide
Uniqueness:
- The presence of the methyl group on the quinazoline ring distinguishes N-benzyl-2-(4-chlorophenyl)-N-methylquinazolin-4-amine from its analogs.
- This structural modification can influence its binding affinity and specificity towards molecular targets, potentially enhancing its biological activity and therapeutic potential.
特性
分子式 |
C22H18ClN3 |
|---|---|
分子量 |
359.8 g/mol |
IUPAC名 |
N-benzyl-2-(4-chlorophenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C22H18ClN3/c1-26(15-16-7-3-2-4-8-16)22-19-9-5-6-10-20(19)24-21(25-22)17-11-13-18(23)14-12-17/h2-14H,15H2,1H3 |
InChIキー |
AGUVSZFEVITMHD-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=CC=C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B11635248.png)
![2-[(4-methoxybenzyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635256.png)

![2-Tert-butyl-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11635271.png)
![(6Z)-2-butyl-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635273.png)
![2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-6-iodo-3-methylquinazolin-4(3H)-one](/img/structure/B11635279.png)
![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635280.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635288.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635301.png)

![ethyl 2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11635318.png)


![2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11635336.png)
